molecular formula C21H22FN7O2 B2433974 2-(4-benzylpiperazin-1-yl)-N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine CAS No. 674366-70-2

2-(4-benzylpiperazin-1-yl)-N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2433974
CAS No.: 674366-70-2
M. Wt: 423.452
InChI Key: QNZLZTRKHWAOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-benzylpiperazin-1-yl)-N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group, a fluorophenyl group, and a nitropyrimidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the benzyl and fluorophenyl groups, and finally the nitropyrimidine moiety. Common synthetic routes include:

    Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Fluorophenyl Substitution:

    Nitropyrimidine Formation: The final step involves the nitration of a pyrimidine derivative, followed by coupling with the benzylpiperazine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions, such as hydrogenation using palladium on carbon, can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.

Major Products

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates, which can further interact with cellular components, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-benzylpiperazin-1-yl)-N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitropyrimidine moiety, in particular, differentiates it from other similar compounds, providing unique opportunities for research and application.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN7O2/c22-16-7-4-8-17(13-16)24-20-18(29(30)31)19(23)25-21(26-20)28-11-9-27(10-12-28)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H3,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZLZTRKHWAOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=C(C(=N3)NC4=CC(=CC=C4)F)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.